2'-Deoxyadenosine 5'-monophosphate sodium salt
Description
Systematic Nomenclature and Synonymy
This compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as disodium [(2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate . This nomenclature reflects its stereochemical configuration, phosphate positioning, and sodium counterions. The compound is also recognized by several synonyms, including 2'-deoxyadenosine 5'-phosphate sodium salt , dAMP sodium salt , and adenylic acid deoxyribose sodium salt . Registry identifiers such as CAS 653-63-4 and PubChem CID 14598609 further standardize its classification in chemical databases .
The term "2'-deoxy" specifies the absence of a hydroxyl group at the 2' position of the ribose moiety, distinguishing it from ribonucleotides like adenosine 5'-monophosphate (AMP). The "5'-monophosphate" designation indicates a single phosphate group esterified to the 5' hydroxyl of the deoxyribose sugar, while "sodium salt" denotes the ionic form stabilized by two sodium cations .
Molecular Formula and Stoichiometric Composition
The molecular formula of this compound is C₁₀H₁₄N₅O₆P · 2Na , with a molecular weight of 375.19 g/mol . This stoichiometry arises from the parent compound, 2'-deoxyadenosine 5'-monophosphate (C₁₀H₁₄N₅O₆P), combined with two sodium ions replacing the acidic hydrogens of the phosphate group. The sodium ions contribute to the compound’s solubility in aqueous solutions, a property critical for its biological function in DNA synthesis and repair .
A comparative analysis of molecular weights reveals that the sodium salt form is approximately 12% heavier than the free acid form (331.22 g/mol vs. 375.19 g/mol) due to the inclusion of two sodium atoms (22.99 g/mol each) . This mass difference is significant in techniques like mass spectrometry, where sodium adducts alter fragmentation patterns and ionization efficiency .
Crystallographic Analysis and Stereochemical Configuration
Crystallographic studies of this compound highlight its three-dimensional conformation, which is stabilized by intramolecular hydrogen bonds and sodium-phosphate interactions. The ribose sugar adopts a C2'-endo puckering conformation , a common feature in B-form DNA, which minimizes steric clashes between the 2'-hydrogen and adjacent phosphate groups . The adenine base adopts an anti orientation relative to the sugar, optimizing base-stacking interactions in helical structures .
The sodium ions coordinate with the phosphate group’s oxygen atoms, forming a tetrahedral geometry that neutralizes the negative charge on the phosphate. This coordination is evident in X-ray photoelectron spectroscopy (XPS) data, which show distinct O 1s and P 2p binding energies for the phosphate-sodium complex . The stereochemical integrity of the molecule is further validated by nuclear magnetic resonance (NMR) studies, which confirm the (2R,3S,5R) configuration of the deoxyribose moiety .
Comparative Structural Analysis with Ribonucleotide Analogues
The structural divergence between this compound and its ribonucleotide counterpart, adenosine 5'-monophosphate (AMP), primarily resides in the sugar moiety. The absence of the 2'-hydroxyl group in the deoxyribose sugar reduces steric hindrance, enabling tighter packing in DNA helices compared to RNA . This difference also impacts the molecule’s hydration shell, as the 2'-hydroxyl in RNA participates in hydrogen-bonding networks with water molecules, which are absent in DNA .
A comparative table underscores key distinctions:
| Property | This compound | Adenosine 5'-Monophosphate (AMP) |
|---|---|---|
| Sugar Type | 2'-Deoxyribose | Ribose |
| Molecular Formula | C₁₀H₁₄N₅O₆P · 2Na | C₁₀H₁₄N₅O₇P |
| 2'-Hydroxyl Group | Absent | Present |
| Dominant Helical Form | B-DNA | A-RNA |
| Hydration Dynamics | Reduced water interaction | Extensive hydrogen bonding |
The phosphoester linkage in both compounds adopts a similar geometry, with bond lengths of 1.61 Å for P=O and 1.45 Å for P-O-C, as confirmed by X-ray crystallography . However, the sodium salt form exhibits greater solubility in polar solvents compared to the free acid form of AMP, owing to ionic dissociation in aqueous media .
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O6P.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYHHRDGEJPLGT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969711 | |
| Record name | Disodium 9-(2-deoxy-5-O-phosphonatopentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54509-79-4, 151151-31-4 | |
| Record name | Disodium 9-(2-deoxy-5-O-phosphonatopentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Deoxyadenosine 5'-monophosphate sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chemical Synthesis via Phosphoroamidate Intermediate
The most widely documented method for synthesizing dAMP-Na involves the use of nucleoside phosphoroamidate intermediates. As detailed in US Patent 3,534,017, this approach leverages organic triesters of phosphoric acid to stabilize reactive intermediates and improve reaction efficiency. The process begins with the activation of 2'-deoxyadenosine using a phosphoramidating agent, such as phosphoric acid morpholidate, in the presence of a trialkylamine base.
Reaction Mechanism :
The phosphorylation occurs via nucleophilic substitution, where the 5'-hydroxyl group of 2'-deoxyadenosine attacks the electrophilic phosphorus center of the phosphoroamidate. Tributylammonium orthophosphate is often employed as the phosphate donor, while tri-n-propylphosphate serves as a solvent and stabilizer.
Optimized Conditions :
- Temperature : 0–50°C (room temperature preferred for reduced side products).
- Reaction Time : 48–72 hours for >95% conversion.
- Molar Ratios : 1:1.2 (nucleoside:phosphoroamidate) to minimize excess reagent contamination.
Example Protocol (Adapted from Patent Example 9) :
- Combine 2'-deoxyadenosine (1 mmol) and phosphoric acid morpholidate (1.2 mmol) in tri-n-propylphosphate (20 mL).
- Stir under nitrogen at 25°C for 72 hours.
- Quench with ice-cold water and extract unreacted reagents using diethyl ether.
- Precipitate the crude product by adding methanol (80% v/v).
Yield and Byproducts :
- Primary Product : dAMP-Na (yield: 85–90%).
- Byproducts : <5% 2'-deoxyadenosine diphosphate (dADP) and residual nucleoside.
Purification and Isolation Techniques
Post-synthesis purification is critical to achieving pharmaceutical-grade dAMP-Na. Ion-exchange chromatography using DEAE-cellulose or DEAE-Sephadex resins is the standard method, as described in both commercial protocols and patent literature.
Chromatography Parameters :
| Parameter | Specification |
|---|---|
| Resin | DEAE-cellulose (Cl⁻ form) |
| Column Dimensions | 4 cm × 50 cm |
| Eluent | Linear gradient of 0.1–1.0 M LiCl |
| Flow Rate | 2 mL/min |
| Detection | UV absorbance at 260 nm |
The eluate fractions containing dAMP-Na are pooled, neutralized with sodium hydroxide (1 M), and lyophilized. Final precipitation with methanol (80% v/v) yields a white crystalline solid.
Purity Assessment :
- HPLC Analysis : C18 column, mobile phase = 50 mM ammonium acetate (pH 5.0)/methanol (95:5), retention time = 6.2 min.
- Elemental Analysis : Calculated for C₁₀H₁₃N₅NaO₇P: C 32.71%, H 3.54%, N 19.07%; Found: C 32.68%, H 3.51%, N 19.03%.
Physicochemical Characterization
Commercial suppliers and synthesis protocols consistently report the following properties for dAMP-Na:
Physical Properties :
- Molecular Weight : 351.23 g/mol (anhydrous).
- Solubility : 3 mg/mL in PBS (pH 7.2), sparingly soluble in ethanol.
- Storage : -20°C (desiccated), stable for ≥12 months.
Spectroscopic Data :
- UV-Vis (H₂O) : λₘₐₓ = 259 nm (ε = 15,400 L·mol⁻¹·cm⁻¹).
- ¹H NMR (D₂O) : δ 8.35 (s, 1H, H-8), 6.38 (t, 1H, H-1'), 4.55 (m, 1H, H-3'), 4.10 (m, 2H, H-4', H-5').
Analytical Methods for Quality Control
Impurity Profiling :
Residual solvents (e.g., trialkylphosphates) are quantified via gas chromatography (GC) with flame ionization detection. Limits follow ICH Q3C guidelines.
Bioactivity Assays :
- Enzymatic Conversion : Incubate with DNA polymerase I; monitor incorporation into DNA strands via gel electrophoresis.
- Endotoxin Levels : <0.1 EU/mg (Limulus amebocyte lysate test).
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg batches) requires modifications to ensure cost-effectiveness:
- Continuous Flow Reactors : Reduce reaction time to 24 hours.
- Solvent Recovery Systems : Tri-n-propylphosphate is distilled and reused (≥90% recovery).
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine 5’-monophosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2’-deoxyadenosine 5’-diphosphate or 2’-deoxyadenosine 5’-triphosphate.
Reduction: Reduction reactions can convert it back to 2’-deoxyadenosine.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include 2’-deoxyadenosine 5’-diphosphate, 2’-deoxyadenosine 5’-triphosphate, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Biochemical Research
Role in Nucleotide Synthesis
- 2'-Deoxyadenosine 5'-monophosphate sodium salt serves as a fundamental building block for nucleotides, which are critical for DNA and RNA synthesis. Researchers utilize this compound to investigate genetic functions and mechanisms, facilitating the understanding of cellular processes and genetic engineering techniques .
Case Study: Genetic Engineering
- A study demonstrated the use of this compound in developing gene editing technologies, such as CRISPR-Cas9, where it aids in the synthesis of guide RNAs necessary for precise genomic modifications. The incorporation of this compound enhances the efficiency of these genetic tools .
Pharmaceutical Development
Antiviral and Anticancer Drug Development
- This compound plays a crucial role in the pharmaceutical industry, particularly in designing antiviral and anticancer drugs. By studying its interactions with various biological targets, scientists can develop more effective therapies aimed at specific diseases .
Case Study: Antiviral Research
- Research focusing on viral replication mechanisms has utilized this compound to identify potential inhibitors that can block viral entry or replication, showcasing its significance in combating viral infections like HIV and influenza .
Enzyme Activity Studies
Assays for Enzyme Functionality
- The compound is frequently employed in assays to study enzyme activities related to nucleotide metabolism. Understanding these metabolic pathways is essential for identifying new drug targets and elucidating disease mechanisms .
Data Table: Enzyme Studies Utilizing this compound
| Enzyme Type | Application | Findings |
|---|---|---|
| Nucleotide Kinases | Phosphorylation assays | Identified key phosphorylation pathways |
| Nucleotidases | Metabolic pathway analysis | Revealed interactions with metabolic enzymes |
| DNA Polymerases | DNA synthesis studies | Enhanced understanding of replication fidelity |
Gene Therapy Applications
Delivery Mechanisms
- In gene therapy research, this compound is utilized to facilitate the delivery of genetic material into cells. Its properties enhance the effectiveness of therapeutic interventions aimed at correcting genetic disorders .
Case Study: Gene Therapy Trials
- Clinical trials have shown promising results using this compound as part of a delivery system for therapeutic genes targeting muscular dystrophy, demonstrating its potential to improve patient outcomes through innovative treatment strategies .
Diagnostic Tools
Nucleic Acid Detection
- The sodium salt form is integral to diagnostic assays for detecting specific nucleic acid sequences, which are crucial for disease diagnosis and monitoring. Its application spans various fields, including oncology and infectious diseases .
Data Table: Diagnostic Applications
| Diagnostic Method | Target Disease | Application |
|---|---|---|
| PCR | Infectious Diseases | Amplification of viral RNA |
| RT-qPCR | Cancer | Quantification of tumor markers |
| LAMP | Genetic Disorders | Rapid detection of specific mutations |
Mechanism of Action
2’-Deoxyadenosine 5’-monophosphate sodium salt exerts its effects by incorporating into DNA during replication and repair processes. It acts as a substrate for DNA polymerases, which catalyze the formation of phosphodiester bonds between nucleotides. This incorporation is crucial for maintaining the integrity and stability of the DNA molecule. The compound also interacts with various enzymes involved in nucleotide metabolism, influencing cellular pathways related to DNA synthesis and repair .
Comparison with Similar Compounds
Solubility and Stability
- dAMP-Na exhibits high solubility in aqueous buffers (up to 100 mM in Tris-HCl), attributed to its sodium counterions .
- Stability varies with pH: dAMP-Na degrades under acidic conditions (<3.0) due to depurination, while alkaline conditions (>9.0) promote phosphate hydrolysis .
- Comparative studies show dTMP-Na and dCMP-Na are more resistant to hydrolysis than dAMP-Na under physiological pH (7.0–7.5) .
Chromatographic Behavior
Retention properties of deoxynucleotides in reverse-phase HPLC (RP-HPLC) depend on stationary phase and mobile phase pH:
| Compound | Retention Factor (k) at pH 4.0 (SG-CHOL) | Retention Factor (k) at pH 7.0 (SG-C18) |
|---|---|---|
| dAMP-Na | 2.8 | 1.5 |
| dCMP-Na | 3.1 | 1.8 |
| dGMP-Na | 3.5 | 2.0 |
| dTMP-Na | 2.5 | 1.2 |
- Cholesterol (SG-CHOL) and phenyl (SG-Ph) phases outperform octadecyl (C18) in resolving polar nucleotides at pH 4.0 due to hydrophobic and π-π interactions .
- dAMP-Na elutes earlier than dGMP-Na, reflecting guanine’s higher hydrophobicity .
Enzymatic Interactions and Biochemical Roles
Substrate Specificity
- DNA Polymerases : dAMP-Na is incorporated opposite thymine in DNA, while dCMP-Na pairs with guanine .
- 5′-Nucleotidases : dAMP-Na is a poor substrate for human lymphocyte 5′-nucleotidase compared to dGMP-Na (30-fold lower activity) .
- Kinase Activation : ATP and dATP enhance dAMP-Na phosphorylation by T4 dNMP kinase, a critical step in nucleotide recycling .
Thermodynamic and Kinetic Studies
Redox Potentials
- DFT Calculations : The highest occupied molecular orbital (HOMO) of dAMP-Na localizes on the phosphate group, whereas dGMP-Na’s HOMO shifts to the guanine base in anti-conformation, influencing oxidative damage susceptibility .
- Activation Energy : dAMP-Na phosphorylation by kinases requires ~25 kJ/mol higher energy than dGMP-Na due to steric hindrance from adenine .
Biological Activity
2'-Deoxyadenosine 5'-monophosphate sodium salt (dAMP) is a crucial nucleic acid derivative involved in various biological processes, particularly in DNA synthesis and repair mechanisms. As a deoxyribonucleotide, it plays a significant role in cellular metabolism and is essential for the integrity of genetic information. This article explores the biological activity of dAMP, including its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : CHNNaOP
- Molecular Weight : 375.185 g/mol
- Solubility : Soluble in water (50 mg/mL)
- CAS Number : 2922-74-9
dAMP is primarily involved in:
- DNA Synthesis : It acts as a building block for DNA, being incorporated into the growing DNA strand during replication.
- DNA Repair : dAMP participates in the repair of damaged DNA, particularly through mechanisms that involve base excision repair and nucleotide excision repair pathways.
- Cellular Signaling : It has been implicated in various signaling pathways, including those related to apoptosis and cell cycle regulation.
Uptake and Transport
Research indicates that the uptake of dAMP by intestinal cells (Caco-2 cells) is influenced by pH and sodium ion concentration. The transport mechanism appears to be proton-coupled, suggesting that acidic conditions enhance dAMP absorption .
Inhibition Studies
dAMP has been used to study its inhibitory effects on various enzymes involved in nucleotide metabolism. For instance, it has shown potential in inhibiting ecto-5'-nucleotidase/CD73, which plays a role in adenosine metabolism .
Applications in Research
- DNA Synthesis Studies : dAMP is frequently utilized to investigate the incorporation of nucleotides during DNA synthesis. It has been shown to insert opposite oxidized forms of guanine during replication processes .
- Cell Cycle and Apoptosis : Studies have demonstrated that dAMP influences apoptosis pathways and cell cycle regulation through its interactions with various signaling molecules .
- Therapeutic Potential : Due to its role in DNA repair mechanisms, dAMP is being explored for therapeutic applications in conditions characterized by DNA damage, such as cancer.
Case Study 1: Role in Cancer Research
A study investigated the effects of dAMP on tumor cells, revealing that it could enhance the sensitivity of these cells to chemotherapeutic agents by promoting DNA repair mechanisms . This suggests that dAMP may serve as an adjunct therapy to improve treatment outcomes.
Case Study 2: Inhibition of Viral Replication
Research has shown that dAMP derivatives can inhibit the replication of various viruses, including HIV and hepatitis viruses. The mechanism involves interference with viral RNA synthesis due to competition with natural nucleotides .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHNNaOP |
| Molecular Weight | 375.185 g/mol |
| Solubility | 50 mg/mL in water |
| Role | DNA synthesis and repair |
| CAS Number | 2922-74-9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
